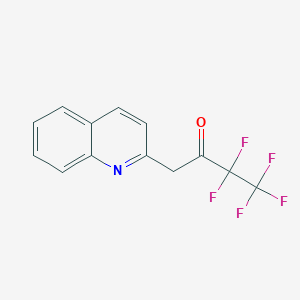

3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one is a chemical compound with the CAS Number: 331950-42-6 . It has a molecular formula of C13H8F5NO and an average mass of 289.201 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinolin-2-yl group attached to a pentafluoro butan-2-one moiety . The presence of fluorine atoms in the molecule could potentially influence its reactivity and physical properties .Wissenschaftliche Forschungsanwendungen

Antibacterial and Anticorrosive Properties

Quinoline derivatives, such as Norfloxacin, are noted for their broad-spectrum antibacterial activity. These compounds demonstrate effectiveness against a range of Gram-negative and some Gram-positive organisms, highlighting their potential in treating infections and as candidates for new antimicrobial agents (B. Holmes et al., 2012). Additionally, quinoline and its derivatives are utilized as anticorrosive materials, particularly in protecting metallic surfaces against corrosion due to their ability to form stable chelating complexes with metal atoms (C. Verma et al., 2020).

Biotechnological Applications

In the biotechnological sector, research has investigated the downstream processing of biologically produced compounds such as 1,3-propanediol and 2,3-butanediol, with quinoline derivatives potentially playing a role in the purification processes of these chemicals (Zhi-Long Xiu & A. Zeng, 2008). Such studies underscore the relevance of quinoline derivatives in enhancing the efficiency of bioproduct recovery.

Advanced Material and Nanoscience

Quinoline derivatives also find applications in the development of n-type semiconductors, sensors, and other advanced materials. Their structural properties make them suitable for use in organic electronics and nanotechnology applications (J. Segura et al., 2015).

Pharmaceutical Research

In the pharmaceutical domain, the incorporation of fluorine into quinoline derivatives, such as in the context of "3,3,4,4,4-Pentafluoro-1-(quinolin-2-yl)butan-2-one", is a notable area of study. Fluorination is known to enhance the stability and efficacy of pharmaceutical compounds, suggesting potential applications in drug design and development (Benjamin Buer & E. Marsh, 2012).

Environmental Science

Quinoline derivatives also play a role in environmental science, particularly in the microbial degradation of polyfluoroalkyl chemicals. Studies have examined the biodegradability of these compounds, indicating their importance in understanding the environmental fate of persistent organic pollutants (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3,3,4,4,4-pentafluoro-1-quinolin-2-ylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F5NO/c14-12(15,13(16,17)18)11(20)7-9-6-5-8-3-1-2-4-10(8)19-9/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXLBGIFFGMBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2783737.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2783738.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2783743.png)

![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2783753.png)

![4-[2-(2-Methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2783754.png)

![1-[(2-Chloropropanoylamino)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide](/img/structure/B2783758.png)

![2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2783760.png)